molecular formula C8H16O B2718522 3-Butylcyclobutan-1-ol CAS No. 153873-66-6

3-Butylcyclobutan-1-ol

Cat. No.: B2718522
CAS No.: 153873-66-6
M. Wt: 128.215
InChI Key: VMTPHYCPCPPKLS-ZKCHVHJHSA-N
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Description

3-Butylcyclobutan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclobutane derivative with a butyl group attached to the third carbon and a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-butyl-1,4-dibromobutane, under basic conditions. The reaction typically involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to induce cyclization and form the cyclobutane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Butylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-Butylcyclobutanone

    Reduction: 3-Butylcyclobutane

    Substitution: 3-Butylcyclobutyl chloride or bromide

Mechanism of Action

The mechanism of action of 3-Butylcyclobutan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl group can form hydrogen bonds, while the cyclobutane ring can provide a rigid scaffold that influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler analog with only a hydroxyl group attached to the cyclobutane ring.

    3-Methylcyclobutan-1-ol: Similar structure but with a methyl group instead of a butyl group.

    Cyclobutanone: The oxidized form of cyclobutanol, lacking the hydroxyl group.

Uniqueness

3-Butylcyclobutan-1-ol is unique due to the presence of both a butyl group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-butylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-7-5-8(9)6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTPHYCPCPPKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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